4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate
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Overview
Description
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate is a chemical compound with potential applications in various scientific fields This compound features a pyrazolone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolone ring. This can be achieved through the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Aminoethyl Group: The aminoethyl group is typically introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an aminoethyl moiety.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: The compound’s unique chemical properties may find applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one oxalate
- 4-(2-Aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one oxalate
- 4-(2-Aminoethyl)-5-ethyl-1,2-dihydro-3H-pyrazol-3-one oxalate
Uniqueness
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydropyrazol-3-one;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.C2H2O4/c9-4-3-6-7(5-1-2-5)10-11-8(6)12;3-1(4)2(5)6/h5H,1-4,9H2,(H2,10,11,12);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOZYDUQGFTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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